molecular formula C9H9Br B2502874 1-Bromoprop-1-en-2-ylbenzene CAS No. 3360-53-0

1-Bromoprop-1-en-2-ylbenzene

Cat. No.: B2502874
CAS No.: 3360-53-0
M. Wt: 197.075
InChI Key: CWQZIGGWSCPOPK-UHFFFAOYSA-N
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Description

Overview of Halogenated Alkenes as Key Synthetic Intermediates

Halogenated alkenes, the larger family to which vinylic halides belong, are recognized as pivotal intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites: the carbon-halogen bond and the carbon-carbon double bond. This dual functionality allows for a diverse array of chemical transformations.

The carbon-halogen bond can be cleaved to participate in various coupling reactions, while the double bond can undergo addition reactions. The synthesis of halogenated alkenes can be achieved through several methods, including the dehydrohalogenation of dihalides and the addition of hydrogen halides to alkynes. A common laboratory method involves the reaction of ketones with halogenating agents like triphenyl phosphite-halogen-based reagents. organic-chemistry.org This process is valued for its mild conditions and compatibility with a wide range of functional groups. organic-chemistry.org The versatility and accessibility of halogenated alkenes have established them as fundamental building blocks for constructing more complex molecular architectures. researchgate.net

Strategic Importance of Vinyl Bromides in Catalytic Transformations

Among the vinylic halides, vinyl bromides hold significant strategic importance, particularly in the realm of metal-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are cornerstones of modern synthetic chemistry. Vinyl bromides are favored substrates in numerous palladium-catalyzed transformations, including the Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.netlibretexts.org

The palladium catalyst facilitates the coupling of the vinyl bromide with a variety of partners, such as boronic acids (in the Suzuki reaction), organotin compounds (in the Stille reaction), and amines (in the Buchwald-Hartwig amination). researchgate.netlibretexts.org These reactions are prized for their efficiency and broad substrate scope, enabling the synthesis of complex molecules like enamines and imines under relatively mild conditions. researchgate.netresearchgate.net The reactivity of vinyl bromides in these transformations underscores their role as indispensable tools for the construction of diverse molecular frameworks. researchgate.netthieme-connect.com

Defining the Research Landscape of 1-Bromoprop-1-en-2-ylbenzene

This compound , a substituted styrene (B11656) derivative, represents a specific example within the broader class of vinyl bromides. Its structure, featuring a phenyl group and a methyl group attached to the double bond, influences its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound and Its Isomers
PropertyValue for [(Z)-1-bromoprop-1-en-2-yl]benzeneValue for (3-Bromoprop-1-en-2-yl)benzene
Molecular FormulaC₉H₉Br nih.govC₉H₉Br sigmaaldrich.com
Molecular Weight197.07 g/mol nih.govNot specified
IUPAC Name[(Z)-1-bromoprop-1-en-2-yl]benzene nih.gov[1-(bromomethyl)vinyl]benzene sigmaaldrich.com
Synonymsbeta-bromo-alpha-methylstyrene nih.gov3-bromo-2-phenylpropene, alpha-bromomethylstyrene atamanchemicals.com

The synthesis of such compounds can be approached through various routes. One common method is the bromination of the corresponding propenylbenzene derivative. evitachem.com Another approach involves the reaction of ketones with appropriate halogenating agents to form the vinyl bromide. researchgate.net For instance, substituted chalcones can be produced from the reaction of aromatic vinyl halides with aromatic aldehydes in the presence of a Lewis acid catalyst. thieme-connect.com

The research interest in substituted styrenes like this compound is also driven by their potential as monomers in polymerization reactions. For example, Atom Transfer Radical Polymerization (ATRP) has been successfully applied to a variety of substituted styrenes to create polymers with controlled molecular weights and narrow polydispersities. acs.org The electronic and steric effects of the substituents on the styrene ring can significantly influence the polymerization rate and the properties of the resulting polymer. acs.orgnih.gov

Furthermore, as a vinyl bromide, this compound is a prime candidate for participation in palladium-catalyzed cross-coupling reactions. These reactions would allow for the introduction of a wide range of substituents at the bromine-bearing carbon, further highlighting the synthetic utility of this compound. The ability to undergo such transformations makes it a valuable building block for the synthesis of more complex, functionalized molecules.

Properties

IUPAC Name

1-bromoprop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQZIGGWSCPOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromoprop 1 En 2 Ylbenzene

Direct Synthetic Routes to 1-Bromoprop-1-en-2-ylbenzene

The synthesis of this compound can be approached through several routes, primarily involving the modification of phenylpropene precursors.

While specific literature detailing the direct synthesis of this compound from phenylpropene precursors is not extensively available, general methods for the bromination of allylic and vinylic systems can be applied. A common precursor for such syntheses is α-methylstyrene (2-phenylpropene). The allylic bromination of α-methylstyrene would typically lead to the formation of 3-bromo-2-phenylprop-1-ene. Subsequent isomerization or a different reaction pathway would be required to yield the desired this compound.

Another potential route involves the addition of hydrogen bromide to 2-phenylpropyne. However, controlling the regioselectivity of this hydrobromination to favor the desired isomer over other possible products, such as 2-bromo-1-phenylprop-1-ene, presents a significant challenge. The reaction conditions, including the choice of solvent and the presence or absence of radical initiators, would play a crucial role in directing the outcome of the reaction.

The stereoselective synthesis of the (E)- and (Z)-isomers of this compound is of considerable interest as the stereochemistry of the vinyl bromide can influence the stereochemical outcome of subsequent cross-coupling reactions.

A general and effective method for the stereoselective synthesis of (Z)-bromoalkenes involves the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes with tributyltin hydride (Bu3SnH). This method could potentially be applied to the synthesis of (Z)-1-Bromoprop-1-en-2-ylbenzene starting from the corresponding 1,1-dibromo-2-phenylprop-1-ene. The stereoselectivity of this reaction is generally high, providing a reliable route to the (Z)-isomer.

The synthesis of the (E)-isomer is often more challenging. One potential approach involves the Wittig reaction or a related olefination reaction of a suitable bromo-substituted phosphonium (B103445) ylide with a phenyl ketone. However, controlling the E/Z selectivity in such reactions can be difficult and is highly dependent on the nature of the ylide, the carbonyl compound, and the reaction conditions. Another possibility is the stereospecific conversion of a corresponding (E)-alkenyltin or (E)-alkenylboron compound.

Utilization of this compound as a Reactive Substrate

This compound serves as a valuable building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

Palladium-catalyzed α-alkenylation of carbonyl compounds is a powerful tool for the formation of α,β-unsaturated carbonyl derivatives. In these reactions, an enolate or its equivalent reacts with a vinyl halide, such as this compound, in the presence of a palladium catalyst.

The general catalytic cycle for such a reaction typically involves the oxidative addition of the vinyl bromide to a Pd(0) species to form a Pd(II)-vinyl complex. Subsequent transmetalation with the enolate (or direct reaction with the enolate) followed by reductive elimination affords the α-alkenylated product and regenerates the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. While the broad utility of this reaction is well-established, specific examples employing this compound as the coupling partner are not extensively documented in the readily available literature. However, its structure suggests it would be a viable substrate for such transformations.

Table 1: General Conditions for Palladium-Catalyzed α-Alkenylation of Ketones

Parameter Typical Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand Phosphine (B1218219) ligands (e.g., P(t-Bu)₃, XPhos)
Base NaOt-Bu, LHMDS, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature Room Temperature to 120 °C

Zinc-mediated cross-coupling reactions, often carried out in the presence of a palladium or nickel catalyst (Negishi coupling), are effective methods for forming C(sp³)-C(sp²) bonds. In this context, this compound would serve as the C(sp²) electrophile.

The reaction involves the formation of an organozinc reagent from an alkyl halide (R-X), which then undergoes transmetalation with a palladium or nickel complex that has undergone oxidative addition with this compound. Reductive elimination from the resulting diorganometallic complex yields the desired cross-coupled product. Recent advancements have also explored zinc-catalyzed Suzuki-Miyaura type couplings. nih.gov A study demonstrated the use of ZnBr₂ as a catalyst for the cross-coupling of benzyl (B1604629) bromides with aryl borates, proceeding through the formation of triaryl zincates. nih.gov Although this specific study does not use vinyl bromides, it highlights the potential of zinc in mediating such cross-coupling reactions. Another approach involves palladium-catalyzed, zinc-mediated cross-couplings in aqueous media at room temperature, which avoids the pre-formation of organozinc reagents. organic-chemistry.org

Table 2: Key Features of Zinc-Mediated Cross-Coupling Reactions

Feature Description
Reactants Alkyl halide (or organozinc reagent) and a C(sp²) halide (e.g., this compound)
Catalyst Typically Pd or Ni complexes; Zn can also act as a catalyst in some cases
Mediator Zinc metal or a zinc salt
Advantages High functional group tolerance, mild reaction conditions

Reactivity and Mechanistic Studies of 1 Bromoprop 1 En 2 Ylbenzene

Transition-Metal-Catalyzed Transformations

The presence of a carbon-bromine bond in 1-Bromoprop-1-en-2-ylbenzene makes it an excellent candidate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nickel-Catalyzed C-S Vinylation with Stereocontrol

While the nickel-catalyzed C-S vinylation of vinyl halides is a known transformation, specific studies detailing this reaction with this compound, particularly concerning stereocontrol, are not extensively documented in the reviewed literature. Generally, such reactions would involve the coupling of a thiol with the vinyl bromide in the presence of a nickel catalyst, often with a phosphine (B1218219) ligand, to form a vinyl sulfide. The stereochemical outcome of the reaction, whether it results in retention or inversion of the double bond geometry, would be highly dependent on the specific catalytic system and reaction conditions employed. Further research is required to elucidate the stereochemical intricacies of this particular transformation.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and vinyl bromides are common coupling partners in these reactions.

Heck Reaction: The Heck reaction, which involves the coupling of a vinyl halide with an alkene, is a plausible transformation for this compound. This would lead to the formation of a substituted diene. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the substituents on both the vinyl bromide and the alkene, as well as the palladium catalyst and reaction conditions.

Suzuki Coupling: The Suzuki coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. This compound can be expected to undergo Suzuki coupling with various boronic acids or their derivatives in the presence of a palladium catalyst and a base. This reaction would yield a substituted styrene (B11656) derivative.

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. pearson.comyoutube.com This reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules. pearson.com It is anticipated that this compound would readily participate in Sonogashira coupling to produce enyne compounds.

A general overview of palladium-catalyzed carbon-carbon bond-forming reactions highlights their importance in constructing complex molecular architectures from simple building blocks. nih.gov

Reaction Coupling Partner Catalyst System Typical Product
HeckAlkenePd(0) catalyst, baseSubstituted Diene
SuzukiOrganoboron compoundPd(0) catalyst, baseSubstituted Styrene
SonogashiraTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, baseEnyne

Exploration of Other Metal-Mediated Cross-Coupling Strategies

Beyond nickel and palladium, other transition metals could potentially mediate cross-coupling reactions with this compound. For instance, copper-catalyzed cross-coupling reactions are well-established for the formation of carbon-heteroatom bonds. Iron, cobalt, and rhodium catalysts have also been shown to be effective in various cross-coupling transformations. However, specific studies detailing the application of these other metals in cross-coupling reactions with this compound are not prevalent in the current scientific literature.

Reactions of the Vinylic Moiety of this compound

The double bond in this compound is susceptible to attack by both electrophiles and reagents that participate in cycloaddition reactions.

Electrophilic Addition Reactions

The vinylic double bond of this compound can undergo electrophilic addition reactions. For example, the addition of hydrogen halides (HX) would be expected to proceed via a carbocation intermediate. The regioselectivity of this addition would be governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. In the case of this compound, the stability of the potential carbocation intermediates would be influenced by the electronic effects of the phenyl and bromo substituents. The presence of the phenyl group can stabilize an adjacent carbocation through resonance. youtube.com

Cycloaddition Chemistry

The alkene functionality in this compound can participate in various cycloaddition reactions.

Diels-Alder Reaction: As a dienophile, this compound could react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The reactivity of the double bond in the Diels-Alder reaction would be influenced by the electronic nature of the substituents.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common method for the synthesis of four-membered rings. It is plausible that this compound could undergo such a reaction with another alkene under photochemical conditions.

1,3-Dipolar Cycloaddition: This type of reaction involves the addition of a 1,3-dipole to an alkene to form a five-membered heterocyclic ring. The double bond of this compound could serve as the dipolarophile in such transformations.

While the general principles of these cycloaddition reactions are well-established, specific examples involving this compound are not extensively reported. Mechanistic studies of transition-metal-catalyzed [2+2+2] cycloaddition reactions provide a framework for understanding how metal catalysts can facilitate the formation of cyclic compounds from unsaturated precursors. nih.gov

Epoxidation of the Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack, most notably in epoxidation reactions. The formation of an epoxide (an oxirane ring) transforms the planar alkene into a strained three-membered ring, which serves as a versatile intermediate for further synthesis.

Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction proceeds through a concerted mechanism where the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This process, often called the Prilezhaev reaction, involves a single transition state without ionic intermediates. The stereochemistry of the starting alkene is retained in the product; for instance, a cis-alkene yields a cis-epoxide. Given the structure of this compound, this reaction would produce (1-bromo-2-phenylprop-1-en-2-yl)oxirane. The phenyl group, being weakly activating, and the bromine atom, being deactivating, influence the nucleophilicity of the double bond and thus the reaction rate.

Table 1: Illustrative Conditions for Alkene Epoxidation This table presents typical conditions for the epoxidation of substituted styrenes, analogous to the expected reaction of this compound.

ReagentSolventTemperature (°C)Typical Yield (%)
m-CPBADichloromethane (CH₂Cl₂)0 - 2575 - 90
Hydrogen Peroxide (H₂O₂), Acetic AcidAcetic Acid20 - 3060 - 80
Magnesium monoperoxyphthalate (MMPP)Ethanol/Water2580 - 95

Polymerization Studies

The polymerization of this compound is influenced by the α-methylstyrene-like structure, which introduces significant steric hindrance around the double bond. This steric factor often results in a low ceiling temperature (Tc), the temperature above which the polymer is thermodynamically unstable relative to its monomer. Consequently, high molecular weight polymers are challenging to obtain through standard free-radical polymerization at elevated temperatures.

Cationic polymerization is a more viable pathway for monomers of this type. The reaction is initiated by a Lewis acid or a protic acid, which generates a carbocation at the benzylic position. This carbocation is stabilized by resonance with the phenyl ring, facilitating propagation. However, the presence of the bromine atom can complicate the reaction through potential side reactions.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could offer a more controlled approach. ATRP allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices. The success of ATRP would depend on the careful selection of a suitable initiator (e.g., an alkyl halide like ethyl 2-bromoisobutyrate), a transition-metal catalyst (typically a copper(I) complex), and a ligand.

Table 2: Potential Polymerization Methods and Expected Outcomes This table outlines potential methods for the polymerization of this compound based on studies of structurally similar monomers.

Polymerization MethodInitiator/Catalyst SystemExpected Polymer Characteristics
Cationic PolymerizationLewis Acid (e.g., BF₃·OEt₂)Low to moderate molecular weight, potential for side reactions
Free-Radical PolymerizationAIBN or Benzoyl PeroxideLow conversion and low molecular weight, especially above Tc
ATRPEthyl 2-bromoisobutyrate / CuBr / PMDETAPotentially well-defined polymer with controlled molecular weight

Nucleophilic Reactivity and Substitution Pathways of the Bromine Atom

The bromine atom in this compound is attached to an sp²-hybridized carbon, classifying it as a vinylic halide. Vinylic halides are known to be significantly less reactive towards traditional nucleophilic substitution (Sₙ1 and Sₙ2) reactions compared to their saturated (alkyl halide) counterparts.

The Sₙ2 mechanism is disfavored due to the increased steric hindrance of the double bond, which prevents the required backside attack by a nucleophile. Furthermore, the carbon-bromine bond is strengthened by partial double-bond character resulting from resonance with the adjacent π-system. The Sₙ1 pathway is also energetically unfavorable because it would require the formation of a highly unstable vinylic carbocation.

Despite the low reactivity in Sₙ1/Sₙ2 pathways, the bromine atom can be substituted through other mechanisms, particularly transition-metal-catalyzed cross-coupling reactions. These reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent candidate for palladium-catalyzed reactions such as the Heck and Suzuki couplings. tum.decore.ac.ukresearchgate.net

Heck Reaction: This reaction couples the vinylic bromide with an alkene in the presence of a palladium catalyst and a base. tum.de This would result in the formation of a substituted diene, effectively replacing the bromine atom with the alkene substituent.

Suzuki Reaction: The Suzuki reaction involves the coupling of the vinylic bromide with an organoboron compound (typically a boronic acid or ester) using a palladium catalyst and a base. This method is highly versatile for creating a new carbon-carbon bond between the vinylic carbon and the organic group from the boronic acid.

These cross-coupling reactions proceed through a well-established catalytic cycle involving oxidative addition of the vinylic bromide to a Pd(0) species, followed by transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the catalyst.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions This table summarizes conditions for Heck and Suzuki reactions applicable to vinylic bromides like this compound.

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Heck Reaction StyrenePd(OAc)₂ / PPh₃Triethylamine (Et₃N)DMF or Acetonitrile
Suzuki Reaction Phenylboronic acidPd(PPh₃)₄Sodium Carbonate (Na₂CO₃)Toluene/Ethanol/Water

Spectroscopic Characterization and Structural Analysis of 1 Bromoprop 1 En 2 Ylbenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-bromoprop-1-en-2-ylbenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The vinylic proton, attached to the same carbon as the bromine atom, is expected to resonate at a specific chemical shift influenced by the electronegativity of the bromine and the anisotropic effects of the phenyl group. The methyl protons will appear as a singlet or a doublet, depending on the isomeric form, in the upfield region of the spectrum.

Analysis of the coupling constants (J-values) between adjacent protons is crucial for determining the connectivity and stereochemistry. For instance, the coupling between the vinylic proton and the methyl protons, if present, would provide information about their relative positions. The coupling patterns within the aromatic region can also help to confirm the substitution pattern on the benzene ring.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H 7.20-7.40 m -
=CHBr 6.50 q 1.5

Note: This data is hypothetical and serves as an illustrative example.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbon atoms of the benzene ring typically resonate in the δ 125-140 ppm region. The sp² hybridized carbons of the double bond will have characteristic chemical shifts, with the carbon atom bonded to the bromine atom appearing at a different shift compared to the carbon bonded to the phenyl group. The methyl carbon will have a signal in the upfield region, typically below δ 30 ppm.

A ¹³C NMR spectrum is available for the (Z)-isomer of this compound, which aids in the definitive identification of its carbon framework. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ, ppm)
C (quaternary, phenyl) 140
C (aromatic, CH) 128-130
C=C (phenyl-substituted) 135
C=C (bromo-substituted) 110

Note: This data is predicted and serves as an illustrative example.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would reveal the coupling between the vinylic proton and the methyl protons, as well as the couplings between the aromatic protons.

The stereochemistry of the double bond (E or Z configuration) can be determined using Nuclear Overhauser Effect (NOE) spectroscopy. The NOE is a through-space interaction between protons that are in close proximity. In a NOESY experiment, cross-peaks are observed between protons that are spatially close, irrespective of whether they are scalar coupled.

For this compound, an NOE between the vinylic proton and the methyl protons would indicate the Z-isomer, where these protons are on the same side of the double bond. Conversely, an NOE between the vinylic proton and the ortho-protons of the phenyl ring would suggest the E-isomer.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of a compound. For this compound, the expected molecular formula is C₉H₉Br. nih.gov

The HRMS spectrum would show a molecular ion peak corresponding to the exact mass of C₉H₉Br. A characteristic feature of bromine-containing compounds in mass spectrometry is the presence of two peaks for the molecular ion (M and M+2) in an approximate 1:1 ratio, due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. The fragmentation pattern observed in the mass spectrum can also provide further structural information. For the (Z)-isomer of this compound, GC-MS data is available which would show these characteristic isotopic patterns. nih.gov

Table 3: HRMS Data for C₉H₉Br

Ion Calculated m/z Observed m/z
[C₉H₉⁷⁹Br]⁺ 195.9888 -

Note: Observed m/z values would be obtained from experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic/vinylic): ~2900-3000 cm⁻¹

C=C stretching (aromatic): ~1450-1600 cm⁻¹

C=C stretching (alkene): ~1620-1680 cm⁻¹

C-Br stretching: ~500-600 cm⁻¹

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule, confirming the presence of the phenyl, vinyl, and bromo functional groups.

Computational and Theoretical Studies on 1 Bromoprop 1 En 2 Ylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and predicting the reactivity of molecules. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide insights into the distribution of electrons within a molecule and how it is likely to interact with other chemical species.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

A search of scholarly articles and computational chemistry databases did not yield any specific studies that have performed a Frontier Molecular Orbital analysis on 1-Bromoprop-1-en-2-ylbenzene. Therefore, no data on its HOMO-LUMO gap, orbital energies, or electron density distributions are available.

Investigation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, locate transition state structures, and calculate activation energies. This information is invaluable for understanding reaction kinetics and predicting product formation.

No published studies were found that specifically investigate the reaction pathways or transition states involving this compound. Such studies would be necessary to understand its reactivity in, for example, nucleophilic substitution or addition reactions.

Conformational Analysis and Stereoisomeric Stability Investigations

Many molecules can exist in different spatial arrangements, known as conformations, and as different stereoisomers (e.g., E/Z isomers, enantiomers). Computational methods can be used to determine the relative energies of these different forms, thereby predicting the most stable and abundant structures.

While this compound can exist as (E)- and (Z)- stereoisomers, no specific computational studies on its conformational analysis or the relative stability of its stereoisomers were identified. The PubChem database contains an entry for "[(Z)-1-bromoprop-1-en-2-yl]benzene," an isomer of the requested compound, but does not provide a comparative stability analysis with its (E) counterpart.

Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are highly valuable for interpreting experimental spectra and confirming molecular structures.

There are no available published data detailing the predicted spectroscopic parameters for this compound based on computational methods.

Molecular Dynamics Simulations for Reactivity Predictions

Molecular dynamics (MD) simulations provide a time-resolved view of molecular behavior, allowing researchers to study dynamic processes such as conformational changes and reactions in solution. By simulating the movement of atoms over time, MD can offer insights into reaction dynamics that are complementary to static quantum chemical calculations.

A review of the scientific literature found no evidence of molecular dynamics simulations having been performed to predict the reactivity of this compound.

Advanced Applications and Derivatization Strategies in Organic Synthesis

1-Bromoprop-1-en-2-ylbenzene as a Versatile Building Block for Complex Molecules

The synthetic utility of this compound is rooted in its identity as a vinyl halide. This functional group is a cornerstone of modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by palladium(0) complexes, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This reactivity allows this compound to serve as a versatile precursor to a wide array of more complex molecules. For instance, Suzuki coupling with arylboronic acids can be employed to synthesize substituted stilbene-like structures. Similarly, Sonogashira coupling with terminal alkynes provides access to enyne derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The Heck reaction, on the other hand, would enable the arylation of the vinyl group, further extending the molecular framework.

The table below illustrates potential cross-coupling reactions utilizing this compound as the starting material.

Reaction NameCoupling PartnerGeneral Product StructurePotential Application
Suzuki CouplingArylboronic Acid (Ar-B(OH)₂)Substituted 1,2-diarylpropeneSynthesis of liquid crystals, molecular electronics
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Phenyl-substituted enyneIntermediate for complex natural product synthesis
Heck CouplingAlkene (R'-CH=CH₂)Substituted dieneBuilding block for Diels-Alder reactions
Stille CouplingOrganostannane (R-Sn(Bu)₃)Functionalized styrene (B11656) derivativeAccess to complex polymers and functional materials
Buchwald-Hartwig AminationAmine (R₂NH)EnaminePrecursor for nitrogen-containing heterocycles

These examples underscore the potential of this compound as a pivotal building block, enabling chemists to forge intricate molecular designs from a readily accessible starting material.

Development of Functionalized Materials and Polymers

Brominated styrene derivatives are recognized for their utility as monomers in the development of functionalized polymers, particularly for applications requiring enhanced material properties such as flame retardancy. Research on closely related isomers, such as alpha-methyl-p-bromo-styrene, demonstrates the value of incorporating such monomers into polymer chains.

A patented method highlights the preparation of alpha-methyl-p-bromo-styrene, which is then used as a co-monomer in polymerization reactions to create copolymers with significant flame-retardant characteristics. google.com The process involves the bromination of poly(α-methyl-styrene) followed by a depolymerization step to yield the monomer. google.com This monomer can then be copolymerized through free-radical addition with various vinyl compounds. google.com The presence of the bromine atom within the polymer structure interferes with the chemistry of combustion, thereby imparting flame resistance to the final material. google.com

The versatility of this approach allows for the creation of a range of flame-retardant materials through solution or emulsion copolymerization techniques. google.com

Polymer TypeCo-monomer(s)Key PropertyPotential Application
CopolymerVinyl polymerizable compoundsEnhanced flame retardancyFire-resistant coatings, textiles, and plastics
Emulsion PolymerStyrene, AcrylonitrileImproved material safetyConsumer electronics housing, building materials

Furthermore, the bromine atom on the polymer backbone serves as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.

Stereoselective Derivatizations and Chiral Synthesis Applications

The double bond in this compound is a key site for derivatization. As the carbons of the double bond are prochiral, they present an opportunity for stereoselective transformations, which are fundamental to the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Methodologies such as asymmetric dihydroxylation, epoxidation, or hydrogenation, when applied to this substrate, could lead to the formation of chiral alcohols, epoxides, or saturated alkanes with high enantiomeric excess.

While specific studies detailing the stereoselective derivatization of this compound are not widely documented, the reactivity of its parent compound, α-methylstyrene, provides insight into potential transformations. For example, the reaction of α-methylstyrene with N-bromosuccinimide in aqueous acetone (B3395972) results in the formation of a bromohydrin. acs.org This study focused on the regioselectivity of the addition, confirming that 1-bromo-2-phenyl-2-propanol is the major product. acs.org Applying modern asymmetric catalysis to such a transformation on the this compound scaffold could pave the way for novel chiral building blocks.

Stereoselective ReactionCatalyst TypePotential Chiral Product
Asymmetric DihydroxylationChiral Osmium ComplexChiral Diol
Asymmetric EpoxidationChiral Manganese (Salen) ComplexChiral Epoxide
Asymmetric HydrogenationChiral Rhodium or Ruthenium ComplexChiral 1-bromo-2-phenylpropane

The development of such stereoselective reactions would significantly expand the utility of this compound in the field of chiral synthesis.

Design of Novel Catalytic Systems Utilizing this compound Moieties

Beyond its role as a synthetic building block, the this compound scaffold holds potential for the design of novel ligands and catalytic systems. The phenyl ring can be strategically functionalized to incorporate donor atoms, such as phosphorus or nitrogen, transforming the molecule into a ligand capable of coordinating with transition metals.

The synthesis of such a ligand could be achieved through ortho-lithiation of the phenyl ring, followed by quenching with an appropriate electrophile (e.g., chlorodiphenylphosphine (B86185) to install a phosphine (B1218219) group). The resulting molecule would be a multifunctional ligand possessing:

A donor group for metal coordination.

A vinyl bromide moiety that could be used to anchor the catalyst to a support or to participate in subsequent reactions.

A specific steric profile imparted by the propenyl group, which could influence the selectivity of catalytic transformations.

Functional Group AdditionReagentResulting Ligand TypePotential Catalytic Use
PhosphinationClP(Ph)₂Phosphine LigandCross-coupling, hydrogenation
AminationLi-NR₂ then electrophileAmine LigandAsymmetric synthesis
CarboxylationCO₂Carboxylic Acid LigandPolymerization catalysis

Such ligands could be employed to create homogeneous catalysts with unique reactivity or immobilized on solid supports to develop heterogeneous catalysts that combine the advantages of high activity and ease of separation. Furthermore, bifunctional ligands derived from this scaffold could be incorporated as struts in the synthesis of metal-organic frameworks (MOFs), leading to materials with tailored porous structures and active sites for heterogeneous catalysis.

Future Prospects and Emerging Research Frontiers in 1 Bromoprop 1 En 2 Ylbenzene Chemistry

Sustainable and Green Synthesis Approaches

The future of chemical manufacturing hinges on the development of sustainable processes that minimize environmental impact, reduce waste, and utilize safer reagents. For 1-bromoprop-1-en-2-ylbenzene and related aryl vinyl bromides, research is shifting away from traditional methods that may involve harsh conditions or stoichiometric, toxic reagents.

Future green synthesis strategies are expected to focus on several key areas:

Catalytic Methodologies: The use of catalytic systems is paramount to improving atom economy. For instance, the development of catalytic Hunsdiecker-type reactions, which convert α,β-unsaturated carboxylic acids into vinyl bromides, presents a promising green alternative. researchgate.net Research into novel catalysts, such as scandium triflate for the synthesis of aryl-vinyl halides from aromatic ketones, points toward more efficient and environmentally benign pathways. nih.gov

Benign Solvents and Reagents: A significant push is being made to replace conventional volatile organic solvents with greener alternatives. A nickel-catalyzed reductive cross-coupling to form vinyl arenes has been successfully demonstrated in dimethyl isosorbide, a sustainable, bio-based solvent. acs.org Similarly, the use of reusable ionic liquids as both solvent and reagent for bromodecarboxylation reactions offers a path to waste reduction and easier product separation. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single, streamlined process reduces solvent usage, energy consumption, and purification steps. The development of one-pot procedures for synthesizing (E)-β-aryl vinyl halides from benzyl (B1604629) bromides and dihalomethanes exemplifies this efficient approach. acs.org

ApproachTraditional MethodEmerging Green AlternativeKey Advantages
ReagentsStoichiometric and/or hazardous brominating agents.Catalytic systems (e.g., Nickel, Scandium), N-bromosuccinimide with catalytic lithium acetate. organic-chemistry.orgReduced waste, lower toxicity, improved atom economy.
SolventsChlorinated hydrocarbons, volatile organic compounds (VOCs).Bio-based solvents (e.g., dimethyl isosorbide), reusable ionic liquids. acs.orgresearchgate.netReduced environmental impact, improved safety, potential for recycling.
ProcessMulti-step procedures with intermediate purification.One-pot, tandem, or domino reactions. acs.orgIncreased efficiency, reduced energy and solvent consumption.
Starting MaterialsPetroleum-derived precursors.Renewable feedstocks, functionalized carboxylic acids. researchgate.netresearchgate.netImproved sustainability, potential for novel reaction pathways.

Integration into Flow Chemistry Platforms for Process Intensification

Flow chemistry, or continuous flow manufacturing, is revolutionizing the synthesis of chemicals by moving from large-scale batch reactors to smaller, continuous systems. This technology offers significant advantages in safety, efficiency, and scalability, making it a key frontier for the synthesis and subsequent utilization of this compound.

The integration of this compound's chemistry into flow platforms is anticipated in two main areas:

Continuous Synthesis: The synthesis of vinyl halides and related styrenic monomers can be adapted to flow reactors. sigmaaldrich.comnih.gov Continuous processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and minimized side reactions. sigmaaldrich.com The enhanced heat and mass transfer in microreactors makes it possible to safely perform highly exothermic or fast reactions that are difficult to control in batch. acs.org

In-line Polymerization and Modification: As a monomer, this compound is an ideal candidate for continuous polymerization processes. researchgate.netgoogle.com Flow reactors can produce polymers with narrow molecular weight distributions and consistent quality. google.com Furthermore, multi-step flow systems could enable the synthesis of the monomer followed immediately by its polymerization or its use in cross-coupling reactions like the Suzuki or Heck reactions, creating a highly efficient and automated production line. acs.orgsyrris.com

ParameterBatch ProcessingFlow ChemistryAdvantage for this compound Chemistry
SafetyLarge volumes of reagents pose risks; difficult to control exotherms.Small reactor volumes, superior heat dissipation. acs.orgSafer handling of reactive intermediates and brominating agents.
ControlTemperature and concentration gradients are common.Precise control over temperature, pressure, and mixing. sigmaaldrich.comHigher selectivity and yield in synthesis; controlled polymer properties.
ScalabilityScaling up can be complex and change reaction outcomes.Scalable by running the system for longer durations ("scaling out"). acs.orgSeamless transition from laboratory discovery to industrial production.
EfficiencyOften requires lengthy heating/cooling cycles and manual transfers.Rapid heat/mass transfer; potential for integrated, multi-step synthesis. nih.govReduced reaction times and higher throughput for synthesis and polymerization.

Exploration of Bio-Inspired Catalysis

Bio-inspired catalysis seeks to mimic the remarkable efficiency and selectivity of natural enzymes to perform complex chemical transformations under mild, aqueous conditions. For this compound, the key research frontier lies in the enzymatic formation of the carbon-bromine bond on an alkene precursor, a reaction that is challenging for traditional synthetic chemistry to perform with high selectivity.

Future research will likely focus on halogenating enzymes (halogenases), which catalyze the formation of C-X bonds in nature. nih.gov

Enzyme Mining and Engineering: The discovery of new halogenases with novel substrate specificities is an active area of research. While no enzyme is currently known to produce this compound directly, protein engineering and directed evolution techniques could be used to tailor the active site of a known halogenase to accept a suitable precursor.

Mechanism of Action: Halogenases operate through different mechanisms. Flavin-dependent halogenases, for example, use a flavin peroxide intermediate to generate a hypohalous acid (HOBr) equivalent within the enzyme's active site, which then performs a highly regioselective electrophilic bromination on an electron-rich substrate. frontiersin.orgrsc.org Non-heme iron halogenases can perform radical-based halogenation on unactivated C-H bonds. frontiersin.org Understanding these mechanisms is crucial for designing or engineering enzymes for a specific transformation.

Cascade Reactions: Enzymes offer the potential for elegant, multi-step cascade reactions. One could envision a future biocatalytic pathway where one enzyme forms the C-C backbone of the molecule and a second, engineered halogenase performs the final, selective bromination step, all within a single vessel. nih.gov

Enzyme ClassCofactor/Prosthetic GroupMechanism TypePotential Application for this compound Synthesis
Flavin-Dependent Halogenases (FDH)FAD (Flavin Adenine Dinucleotide)Electrophilic Halogenation. rsc.orgRegioselective bromination of an aromatic or alkene precursor.
Heme-Dependent HaloperoxidasesHeme IronOxidative Halogenation (forms free HOBr). acs.orgLess selective, but could be used for bulk bromination processes.
Vanadium-Dependent HaloperoxidasesVanadateOxidative Halogenation.Often more robust than heme-dependent counterparts.
Non-Heme Iron HalogenasesMononuclear IronRadical-based Halogenation. frontiersin.orgCould potentially functionalize a C-H bond on a precursor molecule.

Development of Advanced Materials with Tunable Properties

The unique bifunctional nature of this compound makes it a highly promising monomer for the creation of advanced functional polymers and materials. The vinyl group provides a handle for polymerization, while the aryl bromide moiety serves as a site for post-polymerization modification, allowing for precise tuning of material properties. google.comwikipedia.org

Emerging research in this area is expected to explore:

Functional Polymers: The direct polymerization of this compound can yield a functionalized polystyrene derivative. This polymer can serve as a reactive scaffold where the bromine atoms along the backbone are available for subsequent chemical reactions, such as cross-coupling, substitutions, or lithiation, to introduce a wide array of functional groups.

Graft and Block Copolymers: The monomer can be used in controlled radical polymerization techniques (e.g., RAFT, ATRP) to create well-defined block copolymers. For example, a block of poly(this compound) could be grown from another polymer chain, or it could serve as a macroinitiator for growing other polymer chains from the bromide sites after an activation step.

Materials with Tunable Optoelectronic Properties: Aryl-substituted alkenes are known to be precursors for materials with interesting optical and electronic properties. snnu.edu.cnresearchgate.net By carefully designing polymers and oligomers based on this monomer, it may be possible to create materials with tunable fluorescence, conductivity, or piezochromic behavior. The bromine atom allows for the introduction of various aryl groups via cross-coupling, which can systematically alter the electronic structure and, consequently, the material's properties.

Material TypeSynthetic StrategyTunable PropertyPotential Application
Functional HomopolymerDirect polymerization of the monomer.Chemical reactivity, refractive index, thermal stability.Reactive membranes, polymer supports for catalysts, high-performance plastics.
Graft CopolymersPost-polymerization modification of the C-Br bond to grow new polymer chains.Morphology, mechanical properties, surface energy.Compatibilizers for polymer blends, surface modifiers, thermoplastic elastomers.
Block CopolymersControlled polymerization (e.g., RAFT) with other monomers.Self-assembly, phase behavior, domain size.Nanostructured materials, drug delivery vehicles, advanced coatings.
Conjugated MaterialsPost-polymerization Suzuki/Heck coupling to introduce conjugated moieties.Photoluminescence, conductivity, band gap.Organic electronics (OLEDs, OFETs), chemical sensors, stimuli-responsive materials.

Q & A

Q. What are the established synthetic routes for 1-Bromoprop-1-en-2-ylbenzene, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of propenylbenzene derivatives using NBS (N-bromosuccinimide) under radical initiation conditions can yield the target compound. Reaction efficiency depends on solvent polarity (e.g., CCl₄ vs. THF), temperature control (60–80°C), and stoichiometric ratios of reagents. Substitution reactions with nucleophiles (e.g., amines, thiols) may require catalytic palladium complexes .
  • Critical Parameters :
  • Monitor reaction progress via TLC or GC-MS.
  • Optimize protecting groups for the benzene ring to avoid undesired side reactions.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the vinyl bromide structure (e.g., coupling constants for trans-configuration in ¹H NMR) and aromatic substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .
  • IR Spectroscopy : C-Br stretching vibrations (~550–650 cm⁻¹) and alkene C=C stretches (~1600–1680 cm⁻¹) provide functional group confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation or dermal exposure.
  • Store in amber glass bottles under inert gas (N₂ or Ar) to prevent light- or moisture-induced degradation .
  • Follow EPA and NIOSH guidelines for waste disposal, as brominated alkenes may release toxic fumes upon combustion .

Q. What are the emerging applications of this compound in material science?

  • Methodological Answer :
  • Polymer Synthesis : Use as a monomer in radical polymerization to create brominated polystyrene analogs with flame-retardant properties .
  • Surface Functionalization : Graft onto silica nanoparticles via thiol-ene "click" chemistry for catalytic applications .

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